PEG3-Bis-isothiocyanato
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Overview
Description
Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of isothiocyanate groups, which are known for their reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- typically involves the reaction of ethylene glycol with thiophosgene in the presence of a base. The reaction conditions often require a controlled temperature environment to ensure the stability of the isothiocyanate groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature and pressure. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds.
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules.
Medicine: Research has explored its potential as an anticancer agent due to the biological activity of isothiocyanate groups.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- exerts its effects involves the reactivity of the isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter biological activity. The molecular targets and pathways involved include enzymes and signaling proteins, which can be inhibited or activated by the compound.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,1’-oxybis[2-methoxy-: This compound lacks the isothiocyanate groups and has different reactivity and applications.
Diethylene glycol dimethyl ether: Known for its use as a solvent, it does not possess the reactive isothiocyanate groups.
Diglyme: Another solvent with similar structural features but without the isothiocyanate functionality.
Uniqueness
Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- is unique due to the presence of isothiocyanate groups, which impart distinct reactivity and potential biological activity. This sets it apart from other similar compounds that lack these functional groups.
Properties
IUPAC Name |
1-isothiocyanato-2-[2-[2-(2-isothiocyanatoethoxy)ethoxy]ethoxy]ethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c16-9-11-1-3-13-5-7-15-8-6-14-4-2-12-10-17/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJJUEGIVKIWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=C=S)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448539 |
Source
|
Record name | Ethane, 1,1'-oxybis[2-(2-isothiocyanatoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103144-38-3 |
Source
|
Record name | Ethane, 1,1'-oxybis[2-(2-isothiocyanatoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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